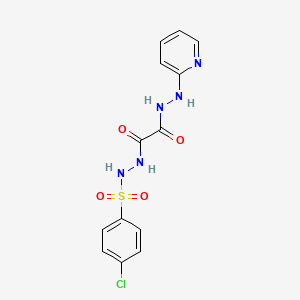
N'1-(4-Chlorobenzenesulfonyl)-N'-(pyridin-2-YL)ethanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’1-(4-Chlorobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide is a chemical compound that belongs to the class of sulfonyl hydrazides. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The presence of both sulfonyl and hydrazide groups in the molecule provides unique reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1-(4-Chlorobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with pyridine-2-carbohydrazide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N’1-(4-Chlorobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other oxidized products.
Reduction: The sulfonyl group can be reduced to form sulfinyl or sulfide derivatives.
Substitution: The chlorine atom in the 4-chlorobenzenesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction may produce sulfides.
Scientific Research Applications
N’1-(4-Chlorobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound’s unique reactivity makes it valuable for constructing complex organic molecules.
Material Science: It may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N’1-(4-Chlorobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and hydrazide groups can form hydrogen bonds or covalent interactions with target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N’1-(4-Methylbenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide
- N’1-(4-Bromobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide
- N’1-(4-Nitrobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide
Uniqueness
N’1-(4-Chlorobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide is unique due to the presence of the 4-chlorobenzenesulfonyl group, which imparts specific reactivity and properties. The chlorine atom can participate in various substitution reactions, providing a versatile platform for further chemical modifications.
Conclusion
N’1-(4-Chlorobenzenesulfonyl)-N’-(pyridin-2-YL)ethanedihydrazide is a versatile compound with diverse applications in scientific research. Its unique structure and reactivity make it valuable in medicinal chemistry, organic synthesis, and material science. Further research and exploration of this compound can lead to new discoveries and advancements in various fields.
Properties
Molecular Formula |
C13H12ClN5O4S |
|---|---|
Molecular Weight |
369.78 g/mol |
IUPAC Name |
2-N'-(4-chlorophenyl)sulfonyl-1-N'-pyridin-2-ylethanedihydrazide |
InChI |
InChI=1S/C13H12ClN5O4S/c14-9-4-6-10(7-5-9)24(22,23)19-18-13(21)12(20)17-16-11-3-1-2-8-15-11/h1-8,19H,(H,15,16)(H,17,20)(H,18,21) |
InChI Key |
DBUQWANJMOJQOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NNC(=O)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


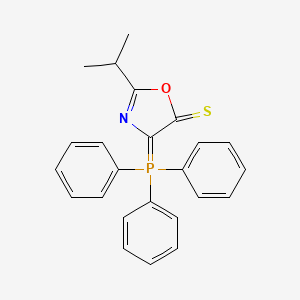
![2-(3-Methylanilino)-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one](/img/structure/B11706076.png)
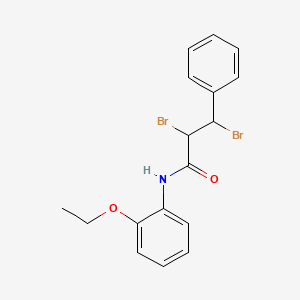
![(2E)-2-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11706082.png)
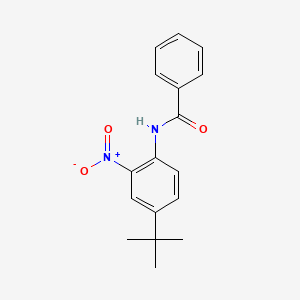
![4-(4-Bromophenyl)-2-[(Z)-2-(1-phenylethylidene)hydrazin-1-YL]-1,3-thiazole](/img/structure/B11706100.png)
![(4E)-4-[2-(2-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11706104.png)
![3-hydroxy-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B11706108.png)

![5-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B11706128.png)
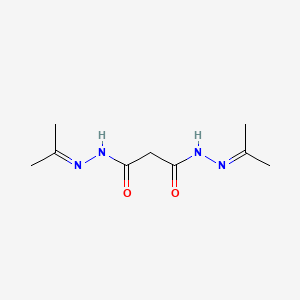
![Ethyl 2-[(chloroacetyl)amino]-4-methyl-5-(piperidin-1-ylcarbonyl)thiophene-3-carboxylate](/img/structure/B11706143.png)
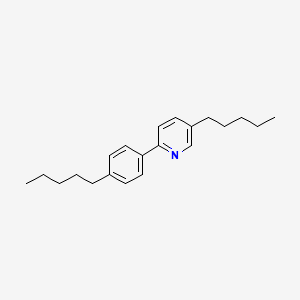
![3-[(5,7-dinitroquinolin-8-yl)amino]benzoic Acid](/img/structure/B11706154.png)
